![molecular formula C20H23O3P B14123156 1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)-](/img/structure/B14123156.png)
1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with hydroxyl groups and a diphenylphosphinyl ethylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the Diphenylphosphinyl Ethylidene Moiety: This step involves the reaction of the cyclohexanediol with a diphenylphosphinyl ethylidene precursor under specific conditions, such as the use of a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation catalysts such as palladium on carbon.
Substitution: The diphenylphosphinyl group can undergo substitution reactions, where it is replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride in dimethylformamide, bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced cyclohexane derivatives, and substituted phosphinyl compounds.
Applications De Recherche Scientifique
1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The diphenylphosphinyl group can interact with metal ions, forming stable complexes that can catalyze various reactions. Additionally, the hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexanediol: Lacks the diphenylphosphinyl ethylidene moiety, making it less versatile in coordination chemistry.
Diphenylphosphinyl Ethylidene Derivatives: Compounds with similar phosphinyl groups but different core structures.
Uniqueness
1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- is unique due to the combination of the cyclohexanediol core and the diphenylphosphinyl ethylidene group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C20H23O3P |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(1R,3R)-5-(2-diphenylphosphorylethylidene)cyclohexane-1,3-diol |
InChI |
InChI=1S/C20H23O3P/c21-17-13-16(14-18(22)15-17)11-12-24(23,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,17-18,21-22H,12-15H2/t17-,18-/m1/s1 |
Clé InChI |
GBYPBCVBRJZKOQ-QZTJIDSGSA-N |
SMILES isomérique |
C1[C@@H](CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C[C@H]1O)O |
SMILES canonique |
C1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)
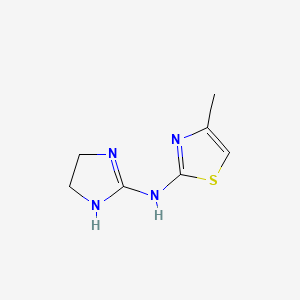
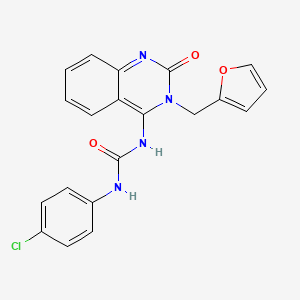
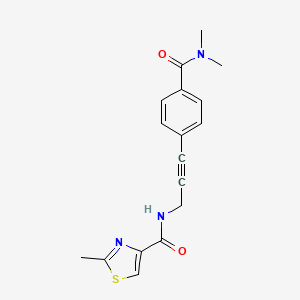
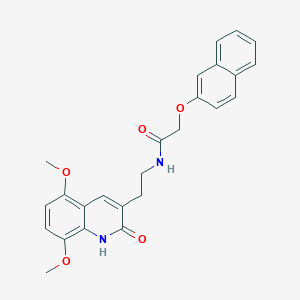


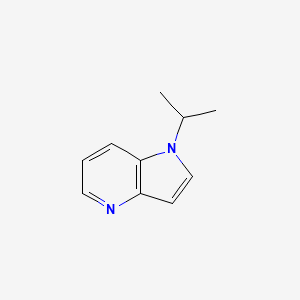
![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123112.png)
![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)
![2-(2-Methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14123124.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14123145.png)
